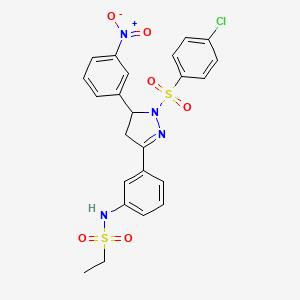
(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom. The exact 3D conformation would depend on the stereochemistry at the 2nd and 3rd positions of the piperidine ring .Chemical Reactions Analysis
As a piperidine and pyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions, or it could act as a base and participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and position of any functional groups .Aplicaciones Científicas De Investigación
Role in Synthesis of Anticoagulant Apixaban
The compound is related to intermediates used in the synthesis of the anticoagulant apixaban. The research presents X-ray powder diffraction data for a structurally similar compound, highlighting its significance in medicinal chemistry and drug synthesis (Qing Wang et al., 2017).
Application in Synthesis of Comanic Acids
The compound is associated with the synthesis of 6-arylcomanic acids and 5-aroylcomanic acids, showcasing its relevance in complex organic synthesis and the development of potential therapeutic agents (D. L. Obydennov et al., 2014).
Antimicrobial Activity
Derivatives of a structurally similar compound have demonstrated antimicrobial activities, indicating the potential of this compound in the development of new antimicrobial agents (S. Srinivasan et al., 2010).
Spectroscopic Analysis and Quantum Mechanical Study
The compound's spectroscopic properties were investigated using various techniques, and its quantum chemical properties were studied, indicating its importance in molecular science and its potential application in various fields (P. Devi et al., 2020).
Novel Synthesis and Photoluminescence Properties
The compound is associated with the synthesis of novel structures and compounds, showcasing its relevance in the development of new materials with unique properties, such as photoluminescence (Xue-Feng Zhu et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-1-ethyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-15-11(16)4-3-10(13(17)18)12(15)9-5-7-14-8-6-9/h5-8,10,12H,2-4H2,1H3,(H,17,18)/t10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQIGMFUGOJAU-CMPLNLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)
![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)
![N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2378200.png)


![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)
![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)


![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)

![8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378215.png)

